molecular formula C20H13BrN2O B4878798 4-bromo-N'-9H-fluoren-9-ylidenebenzohydrazide

4-bromo-N'-9H-fluoren-9-ylidenebenzohydrazide

Cat. No. B4878798
M. Wt: 377.2 g/mol
InChI Key: PQTWBBVVGYNKRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N'-9H-fluoren-9-ylidenebenzohydrazide, also known as BFBH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, chemistry, and materials science.

Mechanism of Action

The mechanism of action of 4-bromo-N'-9H-fluoren-9-ylidenebenzohydrazide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cellular processes. It has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression. 4-bromo-N'-9H-fluoren-9-ylidenebenzohydrazide has also been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
4-bromo-N'-9H-fluoren-9-ylidenebenzohydrazide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. 4-bromo-N'-9H-fluoren-9-ylidenebenzohydrazide has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, 4-bromo-N'-9H-fluoren-9-ylidenebenzohydrazide has been shown to inhibit the growth of certain bacterial strains, such as Staphylococcus aureus.

Advantages and Limitations for Lab Experiments

4-bromo-N'-9H-fluoren-9-ylidenebenzohydrazide has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits high stability under various conditions. 4-bromo-N'-9H-fluoren-9-ylidenebenzohydrazide also exhibits high selectivity and sensitivity for the detection of metal ions. However, 4-bromo-N'-9H-fluoren-9-ylidenebenzohydrazide has some limitations for lab experiments. It is not soluble in water, which limits its use in aqueous environments. In addition, 4-bromo-N'-9H-fluoren-9-ylidenebenzohydrazide has limited solubility in organic solvents, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-bromo-N'-9H-fluoren-9-ylidenebenzohydrazide. One potential direction is to study its potential use as an anti-cancer agent in vivo. Another potential direction is to study its potential use as an anti-inflammatory agent in animal models. In addition, further research is needed to fully understand the mechanism of action of 4-bromo-N'-9H-fluoren-9-ylidenebenzohydrazide and its potential applications in materials science.

Synthesis Methods

4-bromo-N'-9H-fluoren-9-ylidenebenzohydrazide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-bromoacetophenone with fluorenone in the presence of hydrazine hydrate. The resulting product is then purified through recrystallization to obtain pure 4-bromo-N'-9H-fluoren-9-ylidenebenzohydrazide.

Scientific Research Applications

4-bromo-N'-9H-fluoren-9-ylidenebenzohydrazide has been extensively studied for its potential applications in various fields of scientific research. In medicine, 4-bromo-N'-9H-fluoren-9-ylidenebenzohydrazide has been shown to exhibit anti-tumor activity by inducing apoptosis in cancer cells. It has also been studied for its potential use as an anti-inflammatory agent, as it inhibits the production of pro-inflammatory cytokines. In the field of chemistry, 4-bromo-N'-9H-fluoren-9-ylidenebenzohydrazide has been used as a fluorescent probe for the detection of metal ions. In materials science, 4-bromo-N'-9H-fluoren-9-ylidenebenzohydrazide has been used as a building block for the synthesis of new materials with unique properties.

properties

IUPAC Name

4-bromo-N-(fluoren-9-ylideneamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2O/c21-14-11-9-13(10-12-14)20(24)23-22-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-12H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTWBBVVGYNKRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=NNC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(fluoren-9-ylideneamino)benzamide

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